N-[4-[Methoxy(methyl)carbamoyl]phenyl]-1,2,5-dithiazepane-5-carboxamide
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Overview
Description
N-[4-[Methoxy(methyl)carbamoyl]phenyl]-1,2,5-dithiazepane-5-carboxamide is a complex organic compound with potential applications in various scientific fields This compound features a unique structure that includes a dithiazepane ring, which is relatively rare in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[Methoxy(methyl)carbamoyl]phenyl]-1,2,5-dithiazepane-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dithiazepane ring: This can be achieved through a cyclization reaction involving appropriate sulfur-containing precursors under controlled conditions.
Introduction of the carboxamide group: This step involves the reaction of the dithiazepane intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Attachment of the methoxy(methyl)carbamoyl group: This final step involves the reaction of the intermediate with a methoxy(methyl)carbamoyl chloride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-[Methoxy(methyl)carbamoyl]phenyl]-1,2,5-dithiazepane-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamoyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[4-[Methoxy(methyl)carbamoyl]phenyl]-1,2,5-dithiazepane-5-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The dithiazepane ring and carbamoyl group may play crucial roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[Methoxy(methyl)carbamoyl]phenyl]-5-methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxamide
- N-[4-[Methoxy(methyl)carbamoyl]phenyl]-1,2,5-thiadiazepane-5-carboxamide
Uniqueness
N-[4-[Methoxy(methyl)carbamoyl]phenyl]-1,2,5-dithiazepane-5-carboxamide stands out due to its dithiazepane ring, which is less common compared to other similar compounds. This unique structural feature may confer distinct chemical and biological properties, making it a valuable compound for further research and development
Properties
IUPAC Name |
N-[4-[methoxy(methyl)carbamoyl]phenyl]-1,2,5-dithiazepane-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S2/c1-16(20-2)13(18)11-3-5-12(6-4-11)15-14(19)17-7-9-21-22-10-8-17/h3-6H,7-10H2,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJLQNRCMOYZRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(C=C1)NC(=O)N2CCSSCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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